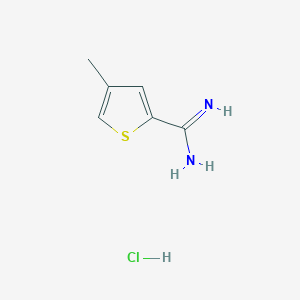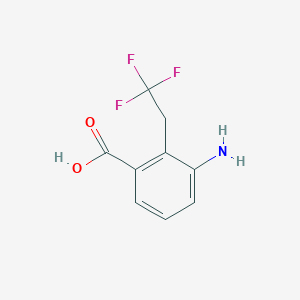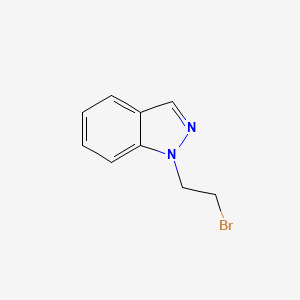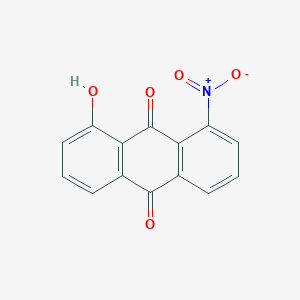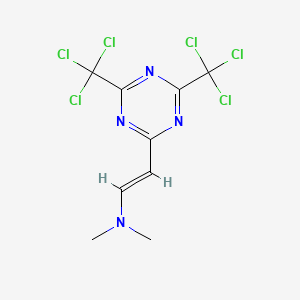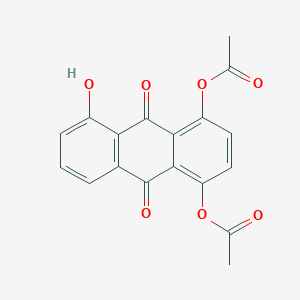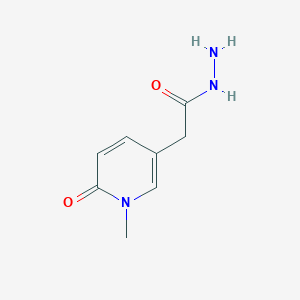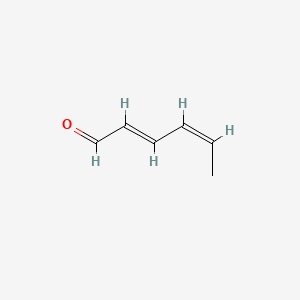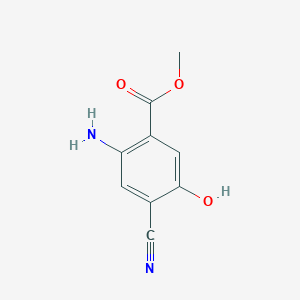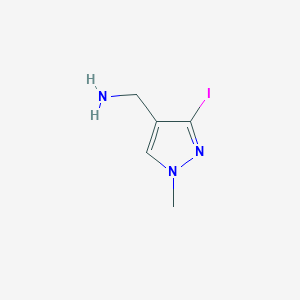
3-Methyl-3-diadamantol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-diadamantol is a derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound is characterized by the presence of a methyl group and a hydroxyl group attached to the adamantane framework. Adamantane derivatives, including this compound, are known for their unique structural properties and have found applications in various fields such as drug delivery systems, surface recognition, and material science .
Preparation Methods
The synthesis of 3-Methyl-3-diadamantol typically involves the functionalization of adamantane. One common method is the Lewis-acid catalyzed rearrangement, which leads to the formation of the adamantane cage . The introduction of the methyl and hydroxyl groups can be achieved through various organic reactions, such as Friedel-Crafts alkylation and subsequent oxidation. Industrial production methods may involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
3-Methyl-3-diadamantol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with varying degrees of hydrogenation.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Methyl-3-diadamantol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 3-Methyl-3-diadamantol involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity and function. Additionally, the adamantane framework provides a rigid and stable structure that can interact with cellular membranes and proteins, potentially modulating their behavior .
Comparison with Similar Compounds
3-Methyl-3-diadamantol can be compared with other adamantane derivatives, such as:
1-Adamantanol: Similar in structure but lacks the methyl group, leading to different chemical and biological properties.
Amantadine: An antiviral drug that also contains the adamantane framework but with an amino group instead of a hydroxyl group.
Properties
Molecular Formula |
C15H22O |
|---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
3-methylpentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-3-ol |
InChI |
InChI=1S/C15H22O/c1-15(16)8-5-10-9-2-7-3-12(10)14(15)13(4-7)11(9)6-8/h7-14,16H,2-6H2,1H3 |
InChI Key |
OSSAWQZYLMHALX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC3C4CC5CC3C1C(C5)C4C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


